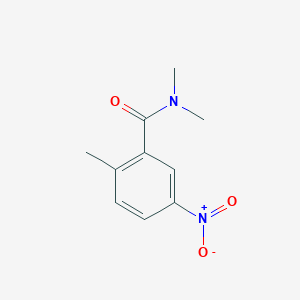

n,n,2-trimethyl-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n,n,2-trimethyl-5-nitrobenzamide: is an organic compound with the molecular formula C10H12N2O3. It belongs to the class of nitrobenzenes and is characterized by the presence of a benzamide core with additional methyl and nitro substituents. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including n,n,2-trimethyl-5-nitrobenzamide, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and an eco-friendly process .

Industrial Production Methods: Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with all functionalized molecules .

Analyse Des Réactions Chimiques

Types of Reactions: n,n,2-trimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Applications De Recherche Scientifique

Chemistry: n,n,2-trimethyl-5-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is used to study the effects of nitrobenzene derivatives on cellular processes. It serves as a model compound to understand the interactions of similar molecules with biological systems.

Medicine: Benzamide derivatives are explored for their potential therapeutic applications. They are investigated for their antiplatelet activity and as intermediates in the synthesis of pharmaceutical agents .

Industry: In the industrial sector, benzamide, N,N,2-trimethyl-5-nitro- is used in the production of plastics, paper, and rubber. It also serves as an intermediate in the synthesis of various industrial chemicals .

Mécanisme D'action

The mechanism of action of n,n,2-trimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Benzamide, 2-nitro-: Similar structure but lacks the additional methyl groups.

Benzamide, N,N,3-trimethyl-: Similar structure but with different positioning of the nitro group.

2-acetyloxy-N-(5-nitro-2-thiazolyl) benzamide: Contains additional functional groups and a thiazole ring .

Uniqueness: n,n,2-trimethyl-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

N,N,2-trimethyl-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure. The trimethyl substitution on the nitrogen atom contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of nitro-containing compounds like this compound is often attributed to the nitro group's ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as proteins and nucleic acids, resulting in various biological effects. Specifically, the mechanism involves:

- Reduction to Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are reactive and can bind covalently to DNA or proteins, potentially leading to cytotoxic effects .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. This compound has been investigated for its efficacy against various pathogens. The mechanism often involves:

- Covalent Binding : Reduced forms of nitro compounds can bind to bacterial DNA, causing damage and inhibiting replication .

- Case Study : Research has demonstrated that similar nitrobenzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Nitro compounds can modulate inflammatory responses through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that nitrobenzamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in inflammatory processes .

- Case Study : A recent study highlighted that a related compound significantly reduced inflammation in animal models by inhibiting inducible nitric oxide synthase (iNOS), suggesting that this compound could have similar effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key characteristics and activities:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N,N-Diethyl-3-nitrobenzamide | Nitro group at meta position | Moderate | Moderate |

| N,N-Dimethyl-3-nitrobenzamide | Similar structure | High | Low |

| This compound | Trimethyl substitution | High | High |

Propriétés

IUPAC Name |

N,N,2-trimethyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIKLTIIGANXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.